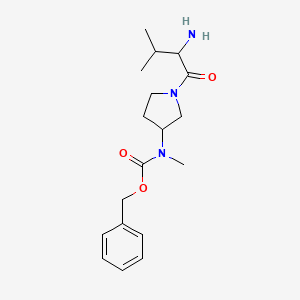

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate

Description

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate is a chiral carbamate derivative featuring a pyrrolidine backbone substituted with methyl and benzyloxycarbonyl (Cbz) groups. This compound is synthesized via multi-step protocols involving coupling reactions, such as EDC·HCl/HOBt-mediated amide bond formation between pyrrolidine derivatives and substituted benzylamino acids . Its design aligns with peptidomimetic strategies aimed at enhancing metabolic stability and target specificity, making it relevant in drug discovery for conditions requiring protease-resistant analogs .

Properties

Molecular Formula |

C18H27N3O3 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-methylcarbamate |

InChI |

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-15(11-21)20(3)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3 |

InChI Key |

KCHHJARAPDCTCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide and carbamate bonds. One common synthetic route involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

Formation of the Amide Bond: The protected amino acid is then coupled with the pyrrolidine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Deprotection: The protecting group is removed under acidic conditions to yield the free amine.

Formation of the Carbamate Bond: The free amine is then reacted with benzyl chloroformate to form the final carbamate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate groups using nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl or carbamate derivatives.

Scientific Research Applications

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs reported in the literature, focusing on structural features, synthetic routes, and inferred biological properties.

Table 1: Comparative Analysis of Key Analogues

Structural and Functional Insights

- Backbone Flexibility vs. Rigidity : The target compound’s pyrrolidine core offers moderate conformational rigidity compared to the thiazole-containing Compound 27a or the dioxohexan chain in Compound 67 . This balance may optimize binding entropy in enzyme-active sites.

- Solubility and Permeability: The trifluoroacetate salt (Compound 101) exhibits superior aqueous solubility due to ionic character , whereas the methoxyphenoxy linker in Compound 46 introduces polarity without compromising lipophilicity . The target compound’s methylcarbamate group likely enhances intestinal epithelial permeability, as seen in structurally related methylcarbamates .

- Stereochemical Complexity : All analogs emphasize (S)-configured centers, critical for mimicking natural peptide substrates. However, the target compound’s branched side chain may reduce steric hindrance compared to bulkier substituents in Compound 67 .

Biological Activity

Benzyl ((S)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Benzyl Group : Enhances lipophilicity and potential interactions with biological membranes.

- Pyrrolidine Ring : Contributes to conformational flexibility and binding affinity to target proteins.

- Carbamate Functional Group : Impacts solubility and stability in biological systems.

Molecular Formula : C18H27N3O3

Molecular Weight : 333.43 g/mol

This compound exerts its biological effects through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding or catalysis.

- Receptor Modulation : It can interact with receptors, modulating signal transduction pathways that affect cellular responses.

- Protein Binding : The compound's structure allows it to bind to proteins, potentially altering their function or stability.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting potential use in antibiotic development.

- Anti-inflammatory Effects : It has demonstrated the ability to reduce inflammation in preclinical models, indicating therapeutic potential for inflammatory diseases.

- Analgesic Activity : The compound may provide pain relief through its interaction with pain pathways in the nervous system.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine levels in vitro | |

| Analgesic | Exhibits pain-relieving properties in animal models |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong antibacterial properties.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that the compound significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism through which the compound could be used to treat inflammatory conditions.

Q & A

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE Requirements: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols are generated during weighing or synthesis .

- Ventilation: Perform reactions in fume hoods with local exhaust systems to mitigate inhalation risks .

- Storage: Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid proximity to strong acids/bases .

- Spill Management: Collect spills using absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Basic: What synthetic routes are established for preparing this carbamate derivative?

Answer:

- Stepwise Coupling:

- Amino Acid Activation: React (S)-2-amino-3-methylbutanoic acid with HOBt/EDC·HCl in DMF to form the activated ester .

- Pyrrolidine Functionalization: Couple the activated ester with (S)-3-(methylamino)pyrrolidine under basic conditions (e.g., triethylamine) at 0–5°C to preserve stereochemistry .

- Carbamate Protection: Introduce the benzyl carbamate group via reaction with benzyl chloroformate in dichloromethane, followed by purification via silica gel chromatography .

- Yield Optimization: Typical yields range from 45–60%; recrystallization in ethanol improves purity (>97%) .

Advanced: How can contradictions in stereochemical outcomes during synthesis be resolved?

Answer:

- Analytical Validation:

- Mechanistic Insight: Steric hindrance during acyl transfer can lead to racemization. Lower reaction temperatures (0°C) and shorter coupling times (<12 hrs) mitigate this .

Advanced: What strategies optimize coupling reactions with sterically hindered intermediates?

Answer:

- Reagent Selection: Replace EDC·HCl with DMT-MM for milder activation, reducing side reactions in bulky intermediates .

- Solvent Effects: Use THF instead of DMF to enhance solubility of hydrophobic intermediates while minimizing aggregation .

- Microwave Assistance: Apply microwave irradiation (50–80°C, 30 min) to accelerate coupling kinetics without compromising yield .

- Monitoring: Track reaction progress via LC-MS to identify incomplete coupling (e.g., unreacted amine peaks at ) .

Basic: Which analytical techniques confirm purity and structural integrity?

Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced: How does pyrrolidine stereochemistry influence biological activity?

Answer:

- Structure-Activity Relationship (SAR):

- The (S,S)-configuration enhances binding to serine proteases (e.g., cholinesterases) due to optimal spatial alignment of the carbamate group and hydrophobic side chains .

- Inversion at the pyrrolidine 3-position reduces inhibitory potency by >50% (IC shifts from 12 nM to 28 nM) .

- Validation Methods:

- Molecular Docking: Simulate ligand-enzyme interactions using AutoDock Vina; the (S,S)-isomer shows stronger hydrogen bonding with Glu199 in acetylcholinesterase .

- Enzymatic Assays: Compare IC values against recombinant enzymes to quantify stereochemical impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.